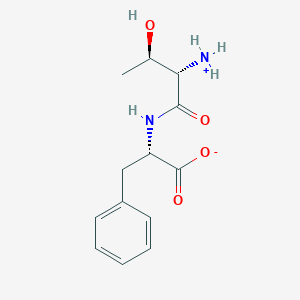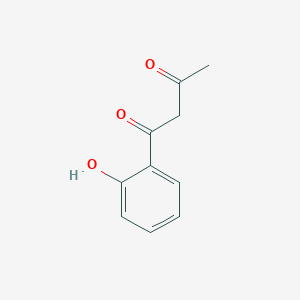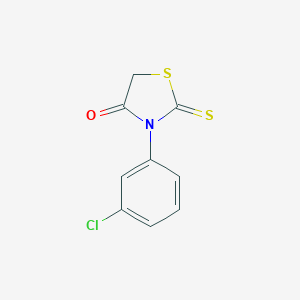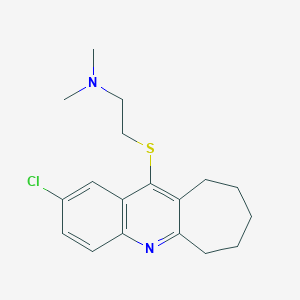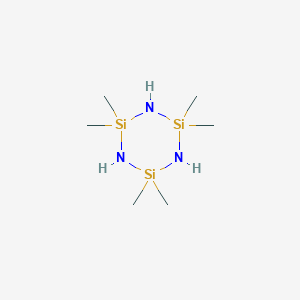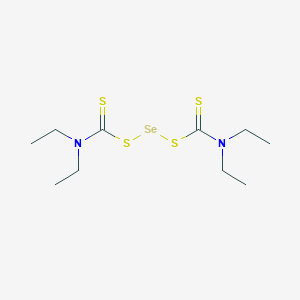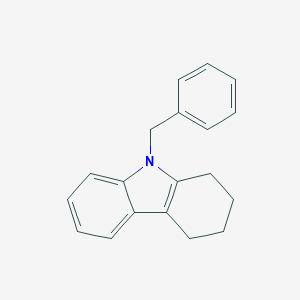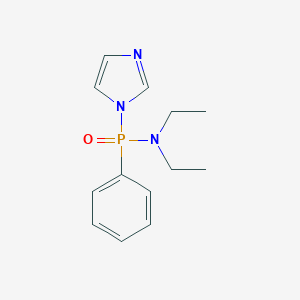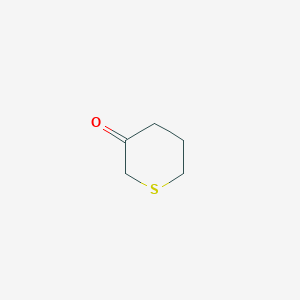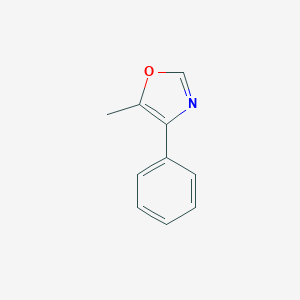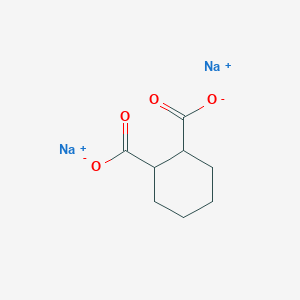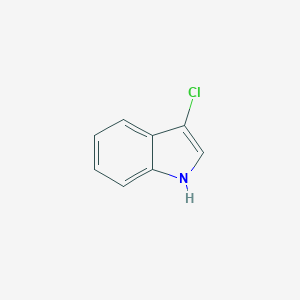
3-chloro-1H-indole
Vue d'ensemble
Description
3-Chloro-1H-indole is a heterocyclic aromatic organic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals.
Applications De Recherche Scientifique
3-Chloro-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives used in organic synthesis and material science.
Biology: The compound is used in the study of biological pathways involving indole derivatives, including tryptophan metabolism.
Medicine: this compound derivatives exhibit potential pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and agrochemicals.
Mécanisme D'action
Target of Action
3-Chloro-1H-indole, like other indole derivatives, is known to interact with multiple receptors in the body . The indole scaffold is found in many important synthetic drug molecules and is known to bind with high affinity to these targets . .
Mode of Action
Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets, leading to changes in cellular processes and functions.
Biochemical Pathways
For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that this compound might also be involved in similar biochemical pathways.
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Action Environment
It is known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other molecules, ph, temperature, and more .
Safety and Hazards
3-chloro-1H-indole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Chloro-1H-indole can be synthesized through various methods. One common approach involves the cyclization of 2-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions. Another method includes the reaction of 3-chloroaniline with ethyl oxalyl chloride, followed by cyclization .
Industrial Production Methods: In industrial settings, this compound is often produced via large-scale chemical synthesis involving the chlorination of indole derivatives. The process typically requires controlled reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: The chlorine atom on the indole ring makes it susceptible to electrophilic substitution reactions, such as nitration and sulfonation.
Nucleophilic Substitution: The compound can also participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: this compound can be oxidized to form corresponding indole-3-carboxylic acids or reduced to form indoline derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nitration: 3-Nitro-1H-indole
Sulfonation: 3-Sulfo-1H-indole
Oxidation: Indole-3-carboxylic acid
Reduction: 3-Chloroindoline
Comparaison Avec Des Composés Similaires
- 3-Bromo-1H-indole
- 3-Fluoro-1H-indole
- 3-Iodo-1H-indole
Comparison: 3-Chloro-1H-indole is unique due to the presence of the chlorine atom, which influences its reactivity and biological activity. Compared to its bromine, fluorine, and iodine analogs, this compound often exhibits different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in medicinal chemistry .
Propriétés
IUPAC Name |
3-chloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSMQKKMAYLKMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937514 | |
| Record name | 3-Chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16863-96-0 | |
| Record name | 1H-Indole,3-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016863960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to create 3-chloro-1H-indole derivatives?
A1: Several synthetic routes have been explored for this compound derivatives. One common method utilizes this compound-2-carbaldehyde as a starting material. This aldehyde readily undergoes Knoevenagel condensation with compounds containing active methylene groups, leading to diverse derivatives [, , ]. Another approach involves reacting 2-[(carboxymethyl)amino]benzoic acids with Vilsmeier reagent (DMF/POCl3), resulting in the formation of this compound-2-carboxaldehydes [].
Q2: What makes this compound-2-carbaldehyde a versatile starting material for synthesizing bioactive compounds?
A2: this compound-2-carbaldehyde exhibits reactivity towards various nucleophiles, making it an attractive building block. It readily forms Schiff bases with amines [, , ], hydrazones with hydrazine derivatives [, ], and participates in cyclization reactions to form complex heterocycles [, , ]. This versatility allows for the introduction of diverse pharmacophores, expanding the possibilities for discovering novel bioactive molecules.
Q3: What biological activities have been investigated for this compound derivatives?
A3: this compound derivatives have been explored for a variety of biological activities. Research suggests promising antimicrobial effects, with some compounds demonstrating potent activity against both Gram-positive and Gram-negative bacteria as well as fungi [, ]. Furthermore, studies have investigated their potential as acetylcholinesterase inhibitors for Alzheimer's disease treatment, with several derivatives showing moderate to high inhibitory activity [].
Q4: How do structural modifications on the this compound scaffold influence biological activity?
A4: The nature and position of substituents on the this compound core significantly influence biological activity. For instance, incorporating heterocyclic moieties like pyrazole, thiazole, and pyrimidine rings into the scaffold led to enhanced anti-inflammatory and antimicrobial activity in some derivatives []. Similarly, fusing the this compound core with oxazolidine, oxazinane, and benzimidazole rings resulted in potent acetylcholinesterase inhibitors []. These findings highlight the importance of exploring diverse substitutions for optimizing activity and selectivity profiles.
Q5: What spectroscopic techniques are commonly employed for characterizing this compound derivatives?
A5: Synthesized this compound derivatives are routinely characterized using a combination of spectroscopic techniques. Infrared (IR) spectroscopy provides insights into functional groups present within the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, elucidates the structure and connectivity of atoms within the molecule. Mass spectrometry (MS) helps determine the molecular weight and fragmentation pattern, further confirming the identity of the synthesized compounds [, , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
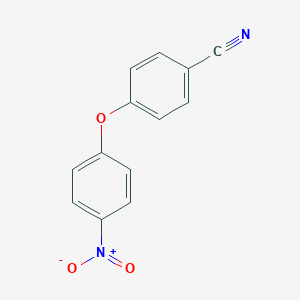
![1-Methoxy-3-[(E)-2-phenylethenyl]benzene](/img/structure/B92849.png)
